

DCE_254 discovery and synthesis

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Compound of Interest		
Compound Name:	DCE_254	
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An in-depth technical guide on the discovery, synthesis, and characterization of the hypothetical covalent kinase inhibitor, CKI-872.

Introduction

CKI-872 is a novel, orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway and is a validated therapeutic target for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). CKI-872 is designed to form a specific covalent bond with a non-catalytic cysteine residue (Cys-481) within the BTK active site, leading to sustained and complete inhibition of its kinase activity. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of CKI-872.

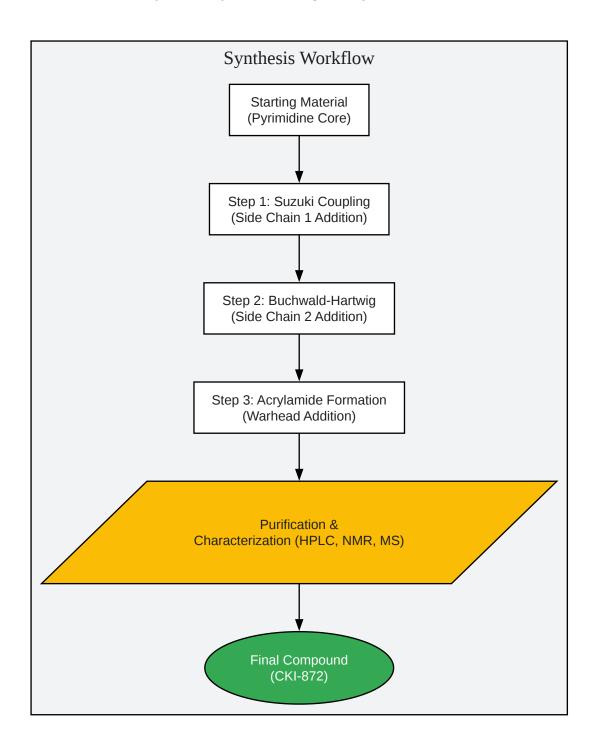
Discovery of CKI-872

The discovery of CKI-872 was initiated through a structure-based drug design campaign. A high-throughput screening of an in-house library of compounds against the BTK kinase domain identified a reversible, low-micromolar hit. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency and introducing a reactive "warhead" to engage Cys-481 for covalent inhibition. This optimization process involved iterative cycles of design, synthesis, and biological testing, ultimately leading to the identification of CKI-872 as a lead candidate with a superior profile of potency, selectivity, and drug-like properties.

Synthesis of CKI-872



The synthetic route to CKI-872 is a multi-step process designed for efficiency and scalability. The key steps involve the construction of a central pyrimidine core, followed by the sequential addition of side chains that provide optimal binding affinity and the covalent warhead.



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High-level synthetic workflow for CKI-872.



Quantitative Data Summary

The following tables summarize the key in vitro biochemical and cellular a ssay data for CKI-872.

Table 1: Biochemical Potency of CKI-872 against BTK

Parameter	Value	Description
IC50 (nM)	5.2	Half-maximal inhibitory concentration in a biochemical assay.
Ki (nM)	1.8	Inhibitor binding constant.
kinact/KI (M-1s-1)	0.08 x 106	Second-order rate constant for covalent modification.

Table 2: Cellular Activity of CKI-872

Cell Line	Assay Type	Parameter	Value (nM)
TMD8 (ABC-DLBCL)	Cell Viability (MTT)	EC50	15.5
REC-1 (Mantle Cell)	Cell Viability (MTT)	EC50	22.1
Ramos (Burkitt's)	BTK pY223 Inhibition	IC50	45.3

Experimental Protocols In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of CKI-872's inhibitory potency against purified BTK enzyme by measuring the amount of ADP produced in the kinase reaction.[1]

- Reagent Preparation:
 - Prepare a serial dilution of CKI-872 in assay buffer (e.g., 1% DMSO final concentration).[1]



- Dilute purified recombinant human BTK enzyme and its corresponding peptide substrate in kinase assay buffer.[1]
- Prepare ATP solution at a concentration near the Km for BTK.[1]
- Kinase Reaction:
 - Add 5 μL of diluted CKI-872 or vehicle control to the wells of a 384-well white plate.
 - Add 10 μL of the 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[1]
 - Initiate the reaction by adding 10 μL of 2X ATP solution.[1]
 - Incubate at 30°C for 60 minutes.[1]
- Signal Detection:
 - Terminate the kinase reaction and deplete remaining ATP by adding 25 μL of ADP-Glo™
 Reagent. Incubate for 40 minutes at room temperature.[1]
 - Add 50 μL of Kinase-Glo® Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[1]
 - Incubate for 30 minutes at room temperature.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - Plot the percentage of inhibition against the logarithm of the CKI-872 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CKI-872.[2][3]

Cell Seeding:

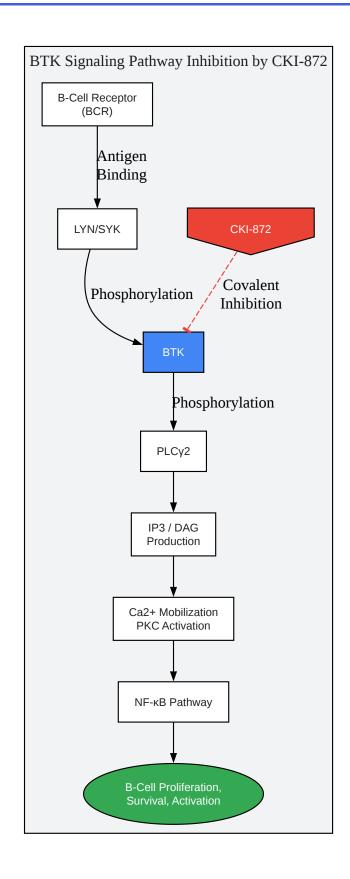


- \circ Seed B-cell lymphoma cell lines (e.g., TMD8, REC-1) in a 96-well plate at a density of 1 x 104 cells/well in 100 μ L of culture medium.[4]
- Incubate for 24 hours at 37°C and 5% CO2.
- Compound Treatment:
 - Prepare a serial dilution of CKI-872 in culture medium.
 - Treat the cells with various concentrations of CKI-872 and incubate for 72 hours.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]
 - Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
- · Solubilization and Measurement:
 - Add 100 μL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]
 - Allow the plate to stand overnight in the incubator.
 - Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]

Mechanism of Action and Signaling Pathway

CKI-872 exerts its therapeutic effect by inhibiting the BTK signaling pathway. BTK is a key component downstream of the B-cell receptor (BCR).[6][7] Upon BCR engagement by an antigen, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase Cy2 (PLCy2).[7] This phosphorylation event triggers a cascade of downstream signals, including calcium mobilization and activation of transcription factors like NF-kB, which are essential for B-cell proliferation, survival, and activation.[8] By covalently binding to Cys-481 in the BTK active site, CKI-872 irreversibly blocks this signaling cascade, leading to apoptosis in malignant B-cells.[8]





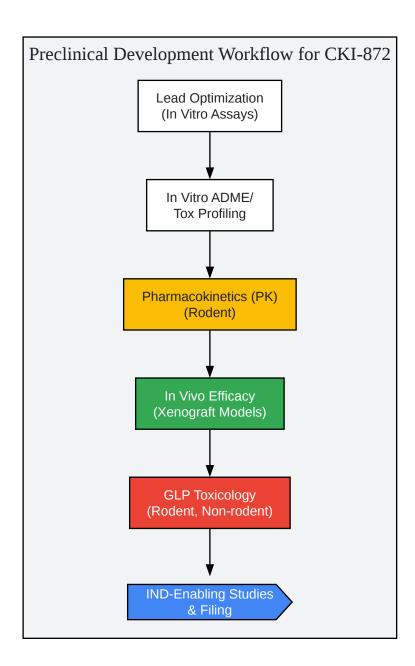
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Inhibition of the BTK signaling pathway by CKI-872.



Preclinical Development Workflow

The preclinical development of CKI-872 follows a structured workflow to assess its therapeutic potential and safety before advancing to clinical trials. This involves a series of in vitro and in vivo studies.



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Preclinical development workflow for CKI-872.



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